molecular formula C8H10ClN3OS B3106939 {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride CAS No. 1609395-80-3

{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

Cat. No.: B3106939
CAS No.: 1609395-80-3
M. Wt: 231.70
InChI Key: GZFKRPFLPCCLQS-UHFFFAOYSA-N
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Description

The compound {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride features a 1,2,4-oxadiazole core, a heterocyclic ring known for its metabolic stability and bioisosteric utility in drug design. At position 5 of the oxadiazole, a 2-thienylmethyl group (C₅H₅S) is attached, introducing sulfur-mediated aromatic interactions. Position 3 is functionalized with a methylamine group, forming a hydrochloride salt to enhance solubility.

Properties

IUPAC Name

[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKRPFLPCCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. Common synthetic methods include:

    Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thiophene Introduction: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.

    Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted amine derivatives

Scientific Research Applications

Chemistry

In chemistry, {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a versatile component in material science applications.

Mechanism of Action

The mechanism of action of {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings may play a role in binding to molecular targets, while the amine group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name (CAS or Ref.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Properties
{[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine HCl (Target) 2-Thienylmethyl (C₅H₅S) C₉H₁₁ClN₃OS* ~263.72 2 (NH₂⁺, HCl) 4 (oxadiazole O, N; thiophene S) High lipophilicity due to thiophene; potential for sulfur-π interactions
{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}amine HCl 2-Furyl (C₄H₃O) C₇H₈ClN₃O₂ 209.61 2 4 Increased polarity vs. thiophene analog; furan oxygen enhances solubility
{[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}amine HCl CF₃ C₄H₄ClF₃N₃O 209.54 2 4 Electron-withdrawing CF₃ improves metabolic stability; reduced basicity
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine HCl (1082420-52-7) Cyclopropyl (C₃H₅) C₆H₉ClN₃O 191.61 2 3 Compact substituent enhances bioavailability; lower steric hindrance
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl (1228880-37-2) Methyl (CH₃), Benzyl (C₆H₅CH₂) C₁₀H₁₂ClN₃O 231.68 2 3 Aromatic benzyl group may improve receptor binding via π-π stacking
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Pyrazine (C₄H₃N₂) C₈H₁₀ClN₅O 235.65 2 6 Pyrazine introduces nitrogen-rich planar structure; potential kinase inhibition

*Estimated based on structural analogs.

Key Structural and Functional Comparisons

Heteroaromatic Substituents: Thiophene vs. Furan: The thienylmethyl group in the target compound provides higher lipophilicity (logP) compared to the furyl analog . Sulfur in thiophene enhances π-electron delocalization and may facilitate interactions with metalloenzymes or hydrophobic pockets.

Alkyl and Cycloalkyl Substituents :

  • Cyclopropyl : This group () reduces steric bulk while maintaining rigidity, which can enhance membrane permeability and CNS penetration .
  • Trifluoromethyl : The CF₃ group () is electron-withdrawing, stabilizing the oxadiazole ring against hydrolysis and improving metabolic stability in vivo .

Aromatic Substituents :

  • Benzyl : The benzyl group in ’s compound increases molecular weight and surface area, favoring interactions with aromatic residues in proteins (e.g., tyrosine, phenylalanine) .

Biological Activity

The compound {[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride is a heterocyclic compound that combines a thiophene ring, an oxadiazole ring, and an amine group. Its unique structural features suggest potential biological activities that warrant investigation for applications in medicinal chemistry and drug discovery.

IUPAC Name: [5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride
CAS Number: 1609395-80-3
Molecular Formula: C8H9N3OS·HCl
Molecular Weight: 211.69 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The thiophene and oxadiazole rings may facilitate binding to enzymes or receptors, while the amine group can engage in hydrogen bonding or electrostatic interactions with target molecules. This interaction profile positions the compound as a candidate for further pharmacological studies.

Antimicrobial Properties

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidinones have shown potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against Mycobacterium tuberculosis . The presence of an amine side chain is often critical for enhancing antimicrobial efficacy.

Anticancer Activity

Compounds containing oxadiazole moieties have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific oncogenic pathways. The unique combination of the thiophene and oxadiazole rings in this compound may enhance its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A series of compounds similar to this compound were tested against common pathogens. The minimum inhibitory concentrations (MICs) were determined, revealing significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
    CompoundMIC (µg/mL)Bacterial Strain
    4c12E. coli
    4e8S. aureus
    5c10M. tuberculosis
  • Anticancer Activity Assessment : Research involving derivatives of oxadiazoles indicated that they could inhibit tumor growth in vitro. The compound was shown to reduce cell viability in several cancer cell lines by inducing apoptosis.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions to form the oxadiazole ring followed by the introduction of the thiophene and amine groups through cross-coupling reactions. This synthetic versatility allows for modifications that could enhance biological activity or selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride
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{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride

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